molecular formula C12H12BrFN2O B1375376 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365889-96-8

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1375376
CAS No.: 1365889-96-8
M. Wt: 299.14 g/mol
InChI Key: GCWXLPSTFDLJSF-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that contains both bromine and fluorine atoms It is part of the indazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-fluoroaniline and tetrahydro-2H-pyran-2-yl chloride.

    Formation of Indazole Core: The indazole core is formed through a cyclization reaction, often involving the use of a base such as potassium carbonate in a polar solvent like dimethylformamide.

    Introduction of Tetrahydro-2H-pyran-2-yl Group: The tetrahydro-2H-pyran-2-yl group is introduced via a nucleophilic substitution reaction, where the chloride group is replaced by the tetrahydro-2H-pyran-2-yl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various types of chemical reactions:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-fluoropicolinic acid
  • 5-Bromo-3-chloropicolinic acid
  • 5-Bromo-3-nitropicolinic acid
  • 5-Bromo-3-(trifluoromethyl)-2-pyridinecarboxylic acid

Uniqueness

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the presence of both bromine and fluorine atoms in its structure, as well as the tetrahydro-2H-pyran-2-yl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-3-fluoro-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWXLPSTFDLJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-3-fluoro-1H-indazole (6.0 g, 27.9 mmol), p-TsOH (530.7 mg, 2.79 mmol) and 3,4-dihydro-2H-pyran (3.05 g, 36.3 mmol) in dichloromethane (80 mL) was stirred at room temperature for 18 h. The reaction mixture was diluted with dichloromethane (370 mL) and washed with water (230 mL). The organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was purified on a silica gel column using EtOAc in petroleum ether (1:100 to 1:15) to afford the title compound as a yellow solid (6.2 g, yield 74.3%). 1H NMR (DMSO-d6, 400 MHz): δ 7.96 (s, 1H), 7.70 (d, 1H), 7.60 (d, 1H), 5.76 (dd, 1H), 3.84-3.80 (m, 1H), 3.71-3.64 (m, 1H), 2.20-2.15 (m, 1H), 1.97-1.87 (m, 2H), 1.69-1.64 (m, 1H), 1.53-1.47 (m, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
530.7 mg
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step Two
Yield
74.3%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-3-fluoro-1H-indazole (6.0 g, 27.9 mmol), PTSA (530.7 mg, 2.79 mmol) and DHP (3.05 g, 36.3 mmol) in dichloromethane (80 mL) was stirred at room temperature for 18 h. The reaction mixture was diluted with dichloromethane (370 mL) and washed with water (230 mL). The organic layer was dried over Na2SO4 and concentrated in vacuo. The residue was purified on a silica gel column using EtOAc in petroleum ether (1:100 to 1:15) to afford the title compound as a yellow solid (6.2 g, yield 74.3%). 1H NMR (DMSO-d6, 400 MHz): δ 7.96 (s, 1H), 7.70 (d, 1H), 7.60 (d, 1H), 5.76 (dd, 1H), 3.84-3.80 (m, 1H), 3.71-3.64 (m, 1H), 2.20-2.15 (m, 1H), 1.97-1.87 (m, 2H), 1.69-1.64 (m, 1H), 1.53-1.47 (m, 2H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
530.7 mg
Type
reactant
Reaction Step One
Name
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step Two
Yield
74.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 2
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5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 3
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 4
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 5
Reactant of Route 5
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Reactant of Route 6
5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

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